6-(3-Aminophenyl)pyridin-3-ol
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Overview
Description
6-(3-Aminophenyl)pyridin-3-ol is a heterocyclic organic compound that features a pyridine ring substituted with a hydroxyl group at the third position and an aminophenyl group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-(3-Aminophenyl)pyridin-3-ol involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyridine . The reaction conditions are generally mild and can be performed in the presence of various functional groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of magnesium oxide nanoparticles as catalysts. This method has been shown to be efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminophenyl)pyridin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro group would yield an amine.
Scientific Research Applications
6-(3-Aminophenyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-(3-Aminophenyl)pyridin-3-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a structure similar to benzene but with one nitrogen atom replacing a carbon atom.
Aminophenol: A compound with both an amino group and a hydroxyl group attached to a benzene ring.
Uniqueness
6-(3-Aminophenyl)pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike simple pyridine or aminophenol, this compound combines the properties of both, making it a versatile building block for various applications.
Properties
IUPAC Name |
6-(3-aminophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-3-1-2-8(6-9)11-5-4-10(14)7-13-11/h1-7,14H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYIXYAWIYIIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692407 |
Source
|
Record name | 6-(3-Aminophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261957-81-6 |
Source
|
Record name | 6-(3-Aminophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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